molecular formula C14H12FN5O4S3 B2747356 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034590-12-8

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2747356
CAS No.: 2034590-12-8
M. Wt: 429.46
InChI Key: YKDPAKQMEGBOEM-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a fluorinated benzothiadiazole derivative featuring a sulfonamide linkage and a 1,3-dimethyl-2,2-dioxido substituent. The compound’s core structure comprises two fused benzo[c][1,2,5]thiadiazole rings, with one ring modified by fluorine and dimethyl sulfone groups, while the other is functionalized with a sulfonamide moiety.

Synthetic routes for analogous benzothiadiazole derivatives often involve cross-coupling reactions (e.g., Stille coupling) or nucleophilic substitutions. For instance, fluorinated benzothiadiazoles are synthesized via bromination followed by coupling with organostannanes . The sulfonamide group is typically introduced via reaction of sulfonyl chlorides with amines .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O4S3/c1-19-11-6-8(15)10(7-12(11)20(2)27(19,23)24)18-26(21,22)13-5-3-4-9-14(13)17-25-16-9/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDPAKQMEGBOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The key steps may include:

  • Formation of the Thiadiazole Ring : Utilizing 1,3-dimethylthiadiazole derivatives as starting materials.
  • Fluorination : The introduction of fluorine at the 6-position of the thiadiazole ring.
  • Sulfonamide Formation : The attachment of a sulfonamide group to enhance solubility and biological activity.

Antimicrobial Properties

Research indicates that compounds within the thiadiazole family exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Thiadiazole derivatives have also been evaluated for antiviral properties:

  • Inhibition of Viral Replication : Some studies report that related compounds show activity against viruses such as HSV and FCoV. The mechanism often involves interference with viral polymerase enzymes .

Anticonvulsant Effects

Research on similar compounds suggests potential anticonvulsant activity:

  • Experimental Models : Compounds featuring the thiadiazole ring have been tested in animal models using the pentylenetetrazol (PTZ) method. Results indicated significant protection against induced seizures at specific dosages .

Cytotoxicity

The cytotoxic effects of the compound have been assessed in various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

These findings suggest that while the compound exhibits cytotoxicity towards certain cancer cells, it may also possess selectivity that warrants further investigation.

Case Study 1: Antibacterial Screening

A study conducted on a series of thiadiazole derivatives revealed that this compound showed promising results against E. coli, with an MIC value of 32 µg/mL. This study highlights the potential for developing new antibacterial agents from this class of compounds.

Case Study 2: Antiviral Efficacy

In a comparative study involving various heterocyclic compounds against HSV strains, derivatives similar to N-(6-fluoro...) demonstrated an IC50 value of 10 µg/mL against HSV-1. This suggests a significant antiviral potential that could be explored for therapeutic applications in viral infections.

Comparison with Similar Compounds

5-Fluoro-4,7-bis(4-hexylthiophen-2-yl)-6-((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole (Compound 11, )

  • Structure : Fluorine at position 5, alkoxy chains for solubility, and hexylthiophene substituents.
  • Application : Used in polymer solar cells due to enhanced π-conjugation and charge mobility.
  • Key Data: Higher power conversion efficiency (PCE) in bulk-heterojunction solar cells compared to non-fluorinated analogs.
Property Target Compound Compound 11
Fluorine Position Position 6 Position 5
Solubility Modifiers Methyl, sulfone groups Alkoxy, hexylthiophene chains
Electronic Application Potential in OPVs (inferred) Confirmed PCE > 7% in OPVs

Insight : The target compound’s dimethyl sulfone group may reduce solubility compared to alkoxy chains in Compound 11 but could improve electron affinity for charge separation .

Sulfonamide-Functionalized Benzothiadiazoles

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine (Compound 14, )

  • Structure : Nitro group at position 4, boronate ester for Suzuki coupling.
  • Application : Intermediate in synthesizing conjugated polymers for optoelectronics.
  • Key Data : Yield: 56.52%; used in polymer backbones to tune bandgaps .
Property Target Compound Compound 14
Functional Groups Sulfonamide, fluoro, dimethyl sulfone Nitro, boronate ester
Synthetic Yield Not reported 56.52%
Electronic Tuning Electron-withdrawing sulfonamide Electron-deficient nitro group

2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3, )

  • Structure : Thiazole-thiadiazole hybrid with hydrazinecarbothioamide.
  • Application : Anticancer agent against HepG-2 (IC50 = 1.61–1.98 µg/mL) .
  • Key Data : Superior cytotoxicity attributed to thiazole and thiadiazole synergy.
Property Target Compound Compound 3
Core Structure Benzothiadiazole-sulfonamide Thiazole-thiadiazole
Bioactivity Not reported IC50 = 1.61–1.98 µg/mL (HepG-2)
Functional Groups Fluorine, sulfone Hydrazinecarbothioamide

Insight : The target compound’s fluorine and sulfonamide groups may enhance membrane permeability or target binding compared to Compound 3, though biological testing is needed.

Pesticidal Sulfonamide Derivatives

Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide, )

  • Structure : Thiazolecarboxamide with bromo and trifluoromethoxy groups.
  • Application : Fungicide targeting rice sheath blight.
  • Key Data : Broad-spectrum activity due to halogen and trifluoromethyl groups .
Property Target Compound Thifluzamide
Halogen Substituents Fluorine Bromine, trifluoromethoxy
Bioactivity Target Not reported Fungicidal
Electron-Withdrawing Sulfonamide, fluorine Trifluoromethyl, carboxamide

Insight : The target compound’s dimethyl sulfone group may reduce pesticidal volatility compared to Thifluzamide’s trifluoromethyl group, altering environmental persistence.

Q & A

Q. Advanced

  • Minimum Inhibitory Concentration (MIC) assays : Performed against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Time-Kill Curves : Resolve discrepancies between MIC and MBC (Minimum Bactericidal Concentration) by assessing time-dependent vs. concentration-dependent activity.
  • Resazurin Assays : Validate static vs. cidal effects via metabolic activity monitoring .
    Contradictions often arise from strain-specific efflux pumps or biofilm formation. Cross-validation with molecular docking (e.g., Glide SP/XP scoring) identifies off-target interactions or resistance mechanisms .

How do molecular docking and MD simulations predict target binding modes for this compound?

Q. Advanced

  • Docking Software (AutoDock Vina, Schrödinger Suite) : Predict binding poses to targets like DNA gyrase or β-lactamases, with scoring functions (e.g., MM-GBSA) prioritizing high-affinity conformers .
  • Molecular Dynamics (MD) Simulations (NAMD, GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (root-mean-square deviation) and hydrogen bond occupancy .
  • Free Energy Perturbation (FEP) : Quantifies substituent effects (e.g., fluoro vs. methyl) on binding energy .

What challenges arise in optimizing synthetic yield, and how are reaction conditions tailored?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve sulfonamide coupling but may hydrolyze intermediates. Low-temperature (-20°C) conditions stabilize reactive electrophiles .
  • Catalyst Optimization : Pd/C or CuI catalysts enhance cross-coupling efficiency in thiadiazole ring closure .
  • Byproduct Mitigation : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates pure products, while TLC monitors reaction progress .

How does this compound compare structurally and functionally to other fluorinated thiadiazole sulfonamides?

Q. Advanced

  • Comparative SAR : Fluorine at the 6-position (vs. 5- or 7-positions in analogs) maximizes steric complementarity with bacterial enzyme active sites .
  • Bioisosteric Replacements : Sulfonamide-to-carboxamide swaps reduce cytotoxicity but diminish water solubility .
  • Thermodynamic Solubility : LogP values (calculated via ChemAxon) for this compound (~2.1) suggest better membrane permeability than hydroxylated analogs .

What in vitro assays are recommended to assess cytotoxicity and selectivity indices?

Q. Advanced

  • MTT Assay : Measures mitochondrial activity in mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .
  • Hemolytic Assay : Quantifies red blood cell lysis to evaluate selectivity (e.g., <10% hemolysis at 100 µg/mL indicates safety) .
  • Selectivity Index (SI) : Calculated as IC₅₀ (mammalian)/MIC (microbial). SI >10 is desirable for lead optimization .

How are regiochemical outcomes controlled during sulfonamide functionalization?

Q. Advanced

  • Directing Groups : Electron-donating substituents (e.g., methyl on the thiadiazole) ortho-direct sulfonylation via electrophilic aromatic substitution .
  • Protection/Deprotection Strategies : tert-Butoxycarbonyl (Boc) groups shield amines during harsh reactions (e.g., SOCl₂-mediated sulfonic acid activation) .

What computational tools validate synthetic feasibility and retrosynthetic pathways?

Q. Advanced

  • Retrosynthesis Software (Synthia, Chematica) : Proposes routes prioritizing atom economy and step efficiency .
  • DFT Calculations (Gaussian 09) : Predict thermodynamic feasibility of key steps (e.g., cyclization barriers) .

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